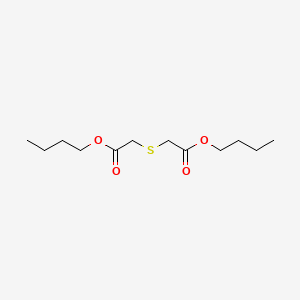

Dibutyl 2,2'-thiobisacetate

Description

Significance of Thioester Chemistry in Contemporary Research

Thioesters are a class of organosulfur compounds that are increasingly recognized for their pivotal role in both biological systems and synthetic chemistry. nih.gov These compounds, characterized by a carbonyl group bonded to a sulfur atom, are structurally analogous to esters but exhibit distinct reactivity that makes them highly valuable. In nature, thioesters such as acetyl-CoA are fundamental intermediates in numerous metabolic pathways, including the synthesis of fatty acids and the Krebs cycle, underscoring their importance in cellular bioenergetics. researchgate.netchemicalbook.com

In the realm of synthetic organic chemistry, thioesters serve as versatile building blocks. nih.gov Their unique electronic structure, arising from the poorer overlap between the p-orbitals of sulfur and the carbonyl carbon compared to their oxygen counterparts, renders the carbonyl group more susceptible to nucleophilic attack. nih.gov This enhanced reactivity makes thioesters excellent acyl transfer agents, a property extensively exploited in modern synthetic methodologies. nih.gov A prime example is the native chemical ligation (NCL) technique, a cornerstone of chemical protein synthesis, which relies on the chemoselective reaction between a C-terminal peptide thioester and an N-terminal cysteine residue to form a native peptide bond. researchgate.net This method has revolutionized the synthesis of large peptides and proteins with precisely controlled structures. xydsco.com

Furthermore, the chemistry of thioesters is at the forefront of innovation in materials science. Researchers are exploring thioester-functionalized polymers for applications ranging from responsive materials to bioconjugates and degradable polymers. researchgate.net The dynamic nature of the thiol-thioester exchange reaction is also being harnessed for the development of reversible and sustainable polymer chemistries. researchgate.net The broad utility of thioesters in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, coupled with their presence in various pharmaceuticals, solidifies their status as a critical functional group in contemporary chemical research. nih.gov

Overview of Dibutyl 2,2'-Thiobisacetate: Research Landscape and Emerging Interests

This compound, also known by synonyms such as dibutyl thiodiglycolate, is an organosulfur compound with the molecular formula C12H22O4S. vulcanchem.com It features a central thioether linkage connecting two acetate (B1210297) groups, which are in turn esterified with butanol. While extensive, in-depth research specifically focused on this compound is not widely documented in peer-reviewed literature, its structural components—the thioether linkage and the dibutyl ester functionalities—place it at the intersection of several fields of chemical interest.

The existing information on this compound is primarily found in chemical supplier catalogs and databases, which provide fundamental physicochemical properties. nih.govchemicalbook.commade-in-china.comhaihangchem.comchemicalbook.com It is described as a colorless to light yellow liquid, soluble in organic solvents like ethanol (B145695) and ether but insoluble in water. made-in-china.com Its primary documented applications are as a pharmaceutical intermediate and in organic synthesis. made-in-china.comhaihangchem.com

Emerging interests in this and similar molecules can be inferred from broader trends in materials science and specialty chemicals. The presence of the flexible thioether bond and the alkyl chains of the butyl groups suggests potential applications as a plasticizer or a modifier for polymers. For instance, other dibutyl esters, such as dibutyl phthalate (B1215562) and dibutyl sebacate, are widely used as plasticizers to enhance the flexibility and durability of polymers like PVC and nitrocellulose. xydsco.comrsc.org Similarly, dibutyl itaconate is used in the synthesis of adhesives, lubricants, and detergents due to its reactive nature. alfa-chemistry.com Given these precedents, this compound may find utility in applications where specific solvation properties, thermal stability, or a certain refractive index are required.

The research landscape for thioether-containing compounds is also expanding. Thioethers are used as directing groups in palladium-catalyzed cross-coupling reactions, highlighting their role in controlling reactivity and selectivity in complex organic synthesis. nih.gov Furthermore, thioether linkages are integral to certain types of fuel-resistant and high-temperature polymers. google.com While specific studies on this compound in these advanced applications are yet to be published, its structure warrants consideration within these research domains.

Structural Features and Reactivity Considerations for Thiobisacetate Derivatives

The chemical behavior of thiobisacetate derivatives is dictated by the interplay between the central sulfur atom and the two ester functionalities. The general structure consists of a thioether (R-S-R') linking two acetate groups. In the case of this compound, the molecule is symmetrical, with a butyl group esterified to each acetate.

Key Structural Features:

Ester Groups: The two butoxycarbonylmethyl groups [-CH2C(=O)O(CH2)3CH3] are the primary sites for hydrolytic reactions. The butyl chains are non-polar, contributing to the compound's low solubility in water and high solubility in organic solvents. made-in-china.com The length of the alkyl chain in the ester group influences properties like polarity, lipophilicity, and, consequently, its suitability for different reaction media. For example, this compound has a lower polarity compared to its dimethyl or diethyl counterparts, making it more suitable for hydrophobic systems.

Reactivity Considerations:

The reactivity of this compound can be considered at two main sites:

Reactions at the Sulfur Atom: The thioether moiety can undergo S-alkylation or participate in coordination chemistry. In the context of materials, the sulfur atom can influence the thermal and mechanical properties of polymers it is incorporated into. The oxidation of the thioether to a sulfoxide (B87167) or sulfone is a common transformation that can be used to modify the properties of the molecule.

Reactions at the Carbonyl Group: The ester linkages are susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, would yield thiodiglycolic acid and butanol. Transesterification with other alcohols is also a potential reaction. The reactivity of the ester is generally lower than that of a thioester, but it remains a key site for chemical modification. rsc.org

Computational studies on similar thio-derivatives, such as thiadiazoles, have been used to understand their structure, reactivity, and binding profiles, indicating that the distribution of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. haihangchem.com Similar theoretical studies on this compound could provide valuable insights into its reaction mechanisms.

A comparison with its oxygen-ether analog, Dibutyl 2,2'-oxybisacetate, would highlight the influence of the sulfur atom on the molecule's properties and reactivity. Generally, thioethers are less polar and more nucleophilic than their ether counterparts.

Current Gaps and Future Directions in this compound Research

Despite its availability and potential utility, there are significant gaps in the scientific literature regarding this compound. The majority of available data is limited to basic physical properties, with a notable absence of detailed studies on its reactivity, synthesis optimization, and application development.

Identified Research Gaps:

Detailed Reactivity Studies: There is a lack of comprehensive studies on the chemical reactivity of this compound. This includes kinetic and mechanistic studies of its hydrolysis, oxidation, and behavior under various reaction conditions. Understanding how the thioether and ester groups influence each other's reactivity is crucial.

Advanced Material Applications: While its use as a pharmaceutical intermediate is suggested, there is no published research exploring its potential in materials science. Investigations into its efficacy as a plasticizer for various polymers, a specialty solvent, a lubricant additive, or a monomer for synthesizing novel sulfur-containing polymers are needed. Comparative studies on its performance against established industrial products would be highly valuable.

Thermal and Mechanical Properties: For potential applications in materials, detailed data on the thermal and mechanical properties of this compound and the materials it is incorporated into are essential. eolss.net This includes studies on its thermal stability, glass transition temperature influence, and effect on the tensile strength and flexibility of polymers. researchgate.net

Biological Activity and Environmental Fate: While its dimethyl analog has been noted for some biological activities, there is no corresponding data for this compound. Research into its biological effects, biodegradability, and potential for bioaccumulation is necessary for a complete profile of the compound.

Future Research Directions:

Synthesis and Functionalization: Future research could focus on optimizing the synthesis of this compound and exploring the synthesis of its derivatives. Functionalization of the butyl chains or modification of the thioether linkage could lead to new molecules with tailored properties.

Polymer Chemistry: A promising avenue of research is the incorporation of this compound into polymer backbones or as a pendant group. This could lead to the development of new materials with unique thermal, optical, or mechanical properties. Its role in dynamic covalent chemistry and self-healing materials, leveraging the thioether linkage, could also be explored.

Computational Modeling: In the absence of extensive experimental data, computational chemistry can provide valuable predictions of the compound's properties and reactivity. Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict spectroscopic signatures, and understand its electronic structure.

Comparative Studies: Systematic studies comparing the properties and performance of this compound with its methyl, ethyl, and other alkyl analogs would provide a clearer understanding of structure-property relationships within this class of compounds. chemicalbook.com This would aid in the rational design of molecules for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-(2-butoxy-2-oxoethyl)sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4S/c1-3-5-7-15-11(13)9-17-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXZINBEMXOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CSCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194129 | |

| Record name | Acetic acid, thiodi-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4121-12-4 | |

| Record name | 1,1′-Dibutyl 2,2′-thiobis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, thiodi-, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, thiodi-, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 2,2'-thiobisacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes for Dibutyl 2,2'-Thiobisacetate

The efficient production of this compound relies on carefully controlled reaction protocols, primarily involving esterification and transesterification strategies.

While direct sulfur redox reactions are less commonly detailed for the synthesis of this compound, the related compound, dimethyl 2,2'-thiobisacetate, is often synthesized through the esterification of thiodiglycolic acid. This process typically involves reacting thiodiglycolic acid with the corresponding alcohol, in this case, butanol, under acidic catalysis. The optimization of parameters such as temperature and catalyst concentration is crucial to achieving high yields.

Direct esterification of thiodiglycolic acid with butanol represents a primary route to this compound. This reaction is typically catalyzed by a strong acid. The choice of alcohol directly influences the resulting ester, with butanol yielding the dibutyl ester. google.com

Transesterification offers an alternative pathway, where an existing ester, such as dimethyl 2,2'-thiobisacetate, is reacted with a different alcohol, like butanol, to produce the desired dibutyl ester. wikipedia.org This process is also commonly catalyzed by acids or bases. wikipedia.org The equilibrium of the reaction can be shifted towards the product by removing the alcohol formed as a byproduct, for instance, by distillation. wikipedia.org This strategy is particularly useful for synthesizing esters with larger alcohol groups. wikipedia.org

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Description | Catalyst | Key Considerations |

| Direct Esterification | Reaction of thiodiglycolic acid with butanol. | Acid (e.g., Sulfuric Acid) acs.org | Optimization of temperature and catalyst concentration is critical for high yields. |

| Transesterification | Reaction of a thiobisacetate ester (e.g., dimethyl 2,2'-thiobisacetate) with butanol. wikipedia.org | Acid or Base wikipedia.org | Removal of the alcohol byproduct can drive the reaction to completion. wikipedia.org |

Research into the synthesis of related thio-compounds suggests various alternative precursors and conditions. For instance, dithiodiglycolic acid can be prepared by the oxidation of thioglycolic acid or by the reaction of chloroacetic acid with sodium polysulfide. acs.org The resulting dithiodiglycolic acid can then be esterified. acs.org Additionally, the synthesis of dithiocarbamates, which are structurally related, has been achieved through one-pot reactions of amines, carbon disulfide, and alkyl halides under solvent-free conditions, highlighting the potential for developing more efficient and environmentally friendly methods. organic-chemistry.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The roles of both acidic and basic catalysts have been investigated in related systems.

In acid-catalyzed esterification, the acid protonates the carbonyl group of the carboxylic acid (thiodiglycolic acid), making it more electrophilic and susceptible to nucleophilic attack by the alcohol (butanol). wikipedia.org This mechanism is central to the direct esterification route for producing this compound. The use of strong acids like sulfuric acid or toluenesulfonic acid is common in these reactions. acs.org Heteropoly acids have also been explored as effective and recyclable acid catalysts for related hydrolysis reactions, suggesting their potential applicability in esterification. frontiersin.org

Base catalysis is prevalent in transesterification reactions, where the base removes a proton from the alcohol, increasing its nucleophilicity. wikipedia.org In the context of related sulfur compounds, base-induced reactions are also significant. For instance, the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC) proceeds under basic conditions. organic-chemistry.org While not directly a synthesis of this compound, this illustrates the utility of base catalysis in forming C-S and C-N bonds in related heterocyclic systems. Furthermore, the preparation of esters of dithiodiglycolic acid has been achieved through the oxidation of the corresponding ester of thioglycolic acid with hydrogen peroxide, a reaction that can be influenced by the pH of the medium. acs.org

Computational Modeling of Reaction Kinetics and Thermodynamics

The study of chemical reactions through computational modeling has become an indispensable tool for predicting reaction outcomes, understanding complex mechanisms, and designing novel chemical processes. mdpi.comwhsunresearch.group For this compound, computational methods, particularly Density Functional Theory (DFT), offer a powerful avenue to investigate its kinetic and thermodynamic properties without the need for extensive empirical experimentation. nih.gov

DFT calculations can be employed to model the energetics of various transformations involving this compound. nih.gov A primary area of interest is the mechanism of thioether bond cleavage, a reaction central to the functionalization of the molecule. chemrxiv.org Computational models can elucidate the transition state structures and calculate the activation energy barriers for proposed cleavage pathways, such as radical-mediated C-S bond scission. chemrxiv.orgmdpi.com This allows for a comparison of different potential mechanisms, identifying the most kinetically and thermodynamically favorable routes. researchgate.net

Table 1: Representative Data from a Hypothetical DFT Study on this compound Reactions

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Hydrolysis of one ester group | B3LYP | 6-31G | +22.5 | -5.8 |

| Radical-initiated C-S bond cleavage | M06-2X | def2-TZVP | +15.2 | +8.1 |

| Nucleophilic attack at sulfur | B3LYP | 6-31G | +18.9 | +2.3 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. It is not based on published experimental values for this specific compound.

Derivatization and Functionalization Studies

Reactions with Halogenated Hydrocarbons to Yield Corresponding Mercaptans

The reaction of thioethers with halogenated hydrocarbons is a fundamental transformation in organosulfur chemistry. libretexts.org Typically, the sulfur atom of a dialkyl sulfide (B99878) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. libretexts.org This process leads to the formation of a ternary sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and bonded to three alkyl groups. libretexts.org

For this compound, the reaction with a primary alkyl halide, such as iodomethane, is expected to yield a sulfonium salt. The central sulfur atom would attack the methyl group of iodomethane, displacing the iodide ion and forming a stable salt.

The direct conversion of the thioether in this compound to a mercaptan (thiol) via reaction with a halogenated hydrocarbon is not a standard or direct transformation. Thioether C-S bonds are generally stable, and their cleavage requires specific reagents or conditions, such as reduction with alkali metals or electroreductive methods. chemrxiv.org One plausible, albeit multi-step, conceptual pathway to a mercaptan could involve the formation of the sulfonium salt, followed by a nucleophilic demethylation using a strong nucleophile, which is a known reaction for some sulfonium salts. However, the preparation of thiols is more commonly achieved by using a sulfur nucleophile, like the hydrosulfide (B80085) anion or thiourea, to displace a halide from an alkyl halide. libretexts.orgias.ac.in

Table 2: Expected Product from Reaction with an Alkyl Halide

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

| This compound | Iodomethane | Inert solvent (e.g., CH₂Cl₂), Room Temp. | 2-(Butoxycarbonyl)methylsulfanyl]methyl acetate (B1210297) butyl iodide (a sulfonium salt) |

| This compound | Benzyl Bromide | Inert solvent, Room Temp. | [Benzyl(2-(butoxycarbonyl)methyl)sulfanyl]methyl acetate butyl bromide (a sulfonium salt) |

Exploration of Catalytic and Additive Properties in Organic Synthesis

While this compound is not recognized as a standalone catalyst, its structural features suggest potential utility as an additive or ligand in transition-metal-catalyzed reactions. The sulfur atom, with its lone pairs of electrons, can coordinate to metal centers, potentially modulating the catalyst's reactivity, selectivity, or stability.

Recent research has demonstrated that additives can dramatically improve the scope and efficiency of challenging reactions. nih.gov For example, in a study on metallaphotoredox decarboxylative arylation, phthalimide (B116566) was identified as a highly effective additive that expanded the reaction's tolerance for various functional groups, including alpha-thioethers. nih.gov The additive was proposed to stabilize key catalytic intermediates or prevent catalyst deactivation. nih.gov

By analogy, this compound could serve a similar role. Its thioether moiety could coordinate to a metal catalyst, such as nickel or palladium, influencing the electronic environment of the metal center. This could be beneficial in cross-coupling reactions where substrate or product inhibition is a problem. The butyl ester groups also confer significant solubility in organic solvents, which can be an advantage for homogeneous catalysis. The use of organic molecules as photoredox catalysts is also an expanding field where thioether-containing structures could be explored. beilstein-journals.org

Table 3: Potential Applications of this compound as a Reaction Additive

| Catalytic Reaction Type | Metal Catalyst | Potential Role of Additive | Expected Outcome |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Ligand to stabilize Pd(0) intermediates | Increased catalyst lifetime, improved yields |

| Buchwald-Hartwig Amination | Palladium (Pd) | Blocking catalyst aggregation | Enhanced reaction rates |

| Nickel-Catalyzed Cross-Coupling | Nickel (Ni) | Modulating redox potential of Ni center | Improved functional group tolerance |

| Photoredox Catalysis | Iridium (Ir) or Organic Dye | Quenching excited state, electron transfer | Facilitating radical generation |

Synthesis of Novel Thiobisacetate-Containing Architectures

The bifunctional nature of the thiobisacetate core makes it an attractive building block for the synthesis of advanced polymers and macrocycles. rsc.orgresearchgate.net Although direct polymerization of this compound has not been reported, it can be readily converted into versatile monomers suitable for various polymerization techniques.

For instance, hydrolysis of the dibutyl ester yields thiodiglycolic acid. This diacid can be converted to a diacid chloride, which is a common monomer for polycondensation reactions with diols or diamines to produce novel polyesters or polyamides containing a central thioether linkage. Such sulfur-containing polymers are of interest for their unique properties, including high refractive indices and potential as responsive materials. rsc.orgresearchgate.net

Alternatively, reduction of the ester groups in this compound would produce 2,2'-thiobis(ethane-1,1-diol), a dithioether diol. This monomer could be used in ring-opening polymerizations or polycondensations to create polyethers or polycarbonates with thioether groups integrated into the polymer backbone. rsc.org These thioether linkages can impart specific functionalities, such as responsiveness to oxidation, making the resulting materials suitable for biomedical applications like drug delivery. rsc.org

The synthesis of macrocycles containing thioether linkages is another area of significant research interest. researchgate.netnih.gov Using the diacid, diol, or other derivatives of thiodiglycolic acid, macrocyclization reactions can be performed under high-dilution conditions to favor intramolecular ring-closing over intermolecular polymerization. baranlab.orgmdpi.com These strategies could lead to novel crown ether analogues or other complex, three-dimensional architectures with tailored recognition properties. researchgate.netacs.org

Table 4: Synthetic Strategies for Thiobisacetate-Containing Architectures

| Architecture | Monomer Precursor (from this compound) | Synthetic Method | Potential Properties/Applications |

| Polyester | Thiodiglycolic diacid chloride | Polycondensation with a diol | High refractive index optical materials |

| Polyamide | Thiodiglycolic acid | Polycondensation with a diamine | Engineering plastics with enhanced thermal stability |

| Polycarbonate | 2,2'-Thiobis(ethane-1,1-diol) | Ring-opening polymerization of a derived cyclic carbonate | Oxidation-responsive biomaterials rsc.org |

| Thioether Macrocycle | Thiodiglycolic diacid or dithiol derivative | High-dilution macrocyclization, C-S metathesis nih.gov | Host-guest chemistry, molecular sensing |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Dibutyl 2,2'-thiobisacetate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity and chemical environment can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The structure, CH₃CH₂CH₂CH₂OCOCH₂SCH₂COOCH₂CH₂CH₂CH₃, contains five unique proton environments. The interpretation relies on chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).

Methylene (B1212753) Protons adjacent to Sulfur (a): The protons on the two central -CH₂- groups bonded to the sulfur atom are chemically equivalent. They are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Their position would be downfield relative to simple alkanes due to the electronegativity of the adjacent sulfur and carbonyl groups.

Butoxy Group Protons (b, c, d, e): The four sets of protons within the two equivalent butyl groups would each produce a distinct signal.

The methylene protons directly attached to the ester oxygen (-O-CH ₂-) (b) are the most deshielded of the butyl chain, appearing as a triplet.

The adjacent methylene protons (-CH₂-CH ₂-CH₃) (c) would appear as a sextet or multiplet.

The next methylene protons (-CH ₂-CH₃) (d) would also present as a sextet or multiplet, shifted slightly upfield from (c).

The terminal methyl protons (-CH₃) (e) are the most shielded, appearing as a characteristic triplet.

The predicted ¹H NMR spectral data are summarized in the table below.

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | S-(CH ₂)₂- | ~3.4 - 3.6 | Singlet (s) | 4H |

| b | -O-CH ₂-CH₂-CH₂-CH₃ | ~4.1 - 4.3 | Triplet (t) | 4H |

| c | -O-CH₂-CH ₂-CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (m) | 4H |

| d | -O-CH₂-CH₂-CH ₂-CH₃ | ~1.3 - 1.5 | Multiplet (m) | 4H |

| e | -CH ₃ | ~0.9 - 1.0 | Triplet (t) | 6H |

Predicted data is based on typical chemical shifts for similar functional groups.

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Due to molecular symmetry, six distinct signals are expected, corresponding to the six unique carbon environments.

Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear furthest downfield.

Methylene Carbon adjacent to Sulfur (-S-CH₂-): This carbon is influenced by the sulfur and carbonyl group.

Butoxy Group Carbons: The four carbons of the butyl chain are chemically distinct. The carbon bonded to the ester oxygen (-O-C H₂-) is the most deshielded within the alkyl chain, while the terminal methyl carbon (-C H₃) is the most shielded.

The predicted ¹³C NMR chemical shifts are detailed in the table below.

| Structural Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~169 - 172 |

| -O-C H₂- | ~65 - 68 |

| -S-C H₂- | ~33 - 36 |

| -O-CH₂-C H₂- | ~30 - 32 |

| -CH₂-C H₂-CH₃ | ~18 - 20 |

| -C H₃ | ~13 - 15 |

Predicted data is based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

GC-MS is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity. mdpi.comingenieria-analitica.com In this technique, the compound is vaporized and separated from other volatile components on a gas chromatography column before entering the mass spectrometer. nih.govsilcotek.com The mass spectrometer ionizes the molecules, typically using electron impact (EI), which causes them to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular "fingerprint." Key fragmentation pathways for esters and thioethers include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and cleavage of the ester linkage. miamioh.edulibretexts.org For this compound (Molecular Weight: 262.38 g/mol ), characteristic fragments are predicted.

| Predicted m/z | Possible Fragment Identity / Origin |

| 205 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 189 | [M - OC₄H₉O]⁺ (Loss of butoxycarbonyl radical) |

| 149 | [C₈H₅O₃]⁺ (Phthalic anhydride-like ion, common background ion but can also be a fragment in some esters) |

| 133 | [M - C₄H₉OCOCH₂]⁺ (Cleavage of C-S bond) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Table of predicted major fragment ions based on common fragmentation patterns of esters and thioethers.

For analyzing this compound in complex, non-volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. acs.orgresearchgate.net The compound is first separated by HPLC and then introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI), are typically used, which often result in less fragmentation and a prominent molecular ion peak or an adduct. nih.govresearchgate.net

This allows for the accurate determination of the molecular weight of the compound even in a complex mixture. Common adducts observed in positive ion mode ESI-MS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium (B1175870) adduct [M+NH₄]⁺. The analysis of thioether-containing compounds by LC-MS is a well-established technique for identification in various samples. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, providing clear evidence for its presence. The FT-IR spectrum of this compound is expected to show strong absorptions corresponding to its ester and alkyl functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2870 | C-H stretching | Alkyl (butyl and methylene) |

| 1750 - 1735 | C=O stretching | Ester carbonyl |

| 1250 - 1150 | C-O stretching | Ester |

| 750 - 650 | C-S stretching | Thioether |

Predicted data is based on characteristic absorption frequencies for the indicated functional groups. Analogous data can be seen in the spectra for dibutyl phthalate (B1215562) and dibutyl sebacate. nist.govnist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

For this compound, an FTIR spectrum would reveal key absorptions corresponding to its ester and thioether functionalities. Although a specific experimental spectrum for this compound is not widely published, the expected vibrational frequencies can be predicted based on its constituent groups. The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the ester, strong signals from the C-O bonds, and various stretching and bending vibrations from the C-H bonds in the butyl chains. The C-S stretch of the thioether is typically weak in an infrared spectrum.

Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl (C-H) | Symmetric & Asymmetric Stretching | 2850 - 2960 | Strong |

| Carbonyl (C=O) | Stretching | 1735 - 1750 | Very Strong |

| Ester (C-O) | Stretching | 1000 - 1300 | Strong |

| Thioether (C-S) | Stretching | 600 - 800 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. It involves scattering monochromatic light (from a laser) off a molecule and observing the shift in the energy of the scattered photons. This energy shift, known as the Raman shift, corresponds to the vibrational modes of the molecule. While FTIR is based on absorption, Raman is a scattering technique. Bonds that are more polarizable and less polar (e.g., C-S, C-C) tend to produce stronger Raman signals, whereas polar groups like C=O yield weaker signals compared to their FTIR absorptions.

An analysis of this compound using Raman spectroscopy would provide further structural confirmation. The C-S bond of the thioether group, which is often weak in FTIR, would be expected to produce a more distinct signal in the Raman spectrum. researchgate.net The symmetrical vibrations of the hydrocarbon backbone would also be prominent.

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl (C-H) | Stretching | 2800 - 3000 | Strong |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Weak to Medium |

| Thioether (C-S) | Stretching | 600 - 750 | Medium to Strong |

| Methylene (-CH₂-) | Twisting/Rocking | 1200 - 1450 | Medium |

Advanced Diffraction and Microscopic Techniques for Material Science Applications

The following techniques are primarily used to characterize the structure, morphology, and topography of solid materials. This compound is a liquid at standard temperature and pressure. made-in-china.com Therefore, the direct application of these standard techniques is not feasible. The discussion below describes the principles of each method and their hypothetical application, for instance, if the compound were incorporated into a solid matrix or crystallized.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular arrangement within a crystal. When a beam of X-rays strikes a crystalline material, the atoms diffract the X-rays into a specific pattern based on their arrangement. By analyzing this diffraction pattern, one can determine the crystal lattice, unit cell dimensions, and the precise position of each atom.

As this compound is a liquid, standard XRD analysis is not applicable for structural determination. However, if the compound were to be solidified under cryogenic conditions to form a single crystal, XRD could provide invaluable information. Such an analysis would reveal the exact three-dimensional conformation of the molecule, including bond lengths, bond angles, and the intermolecular packing forces in the solid state.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. tescan-analytics.com It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. houstonem.com

Direct imaging of a liquid like this compound with SEM is not conventional. However, SEM is highly relevant for studying the effects of this compound when used as an additive in solid materials. For example, if used as a plasticizer in a polymer, SEM could be employed to examine the fracture surface of the material. This analysis could reveal how the plasticizer influences the polymer's morphology, such as promoting ductile fracture over brittle fracture, and whether it is uniformly distributed within the polymer matrix. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Investigations

Transmission Electron Microscopy (TEM) provides extremely high-resolution, two-dimensional images of the internal structure of a sample. A beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through. An image is formed from the electrons that are transmitted, offering insights into features at the nanoscale.

Standard TEM is unsuitable for analyzing a bulk liquid. However, the advanced technique of liquid-phase TEM (LP-TEM) allows for the observation of nanoscale phenomena occurring within a liquid medium. sciopen.com While LP-TEM would not be used to determine the molecular structure of this compound itself, it could be used to study processes where the compound acts as a solvent or a reactive medium, such as nanoparticle synthesis or self-assembly processes occurring within it. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional profile of a surface. It functions by scanning a sharp mechanical probe attached to a cantilever across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map is generated.

As a surface characterization tool, AFM is not used to analyze the bulk properties of a liquid. Its utility would come from studying the influence of this compound on the surface of a solid material. For instance, if the compound were incorporated into a polymer coating, AFM could be used to:

Map Surface Topography: To determine how the additive affects surface roughness and texture.

Measure Mechanical Properties: In modes like force spectroscopy, AFM can probe local changes in hardness, adhesion, and elasticity, revealing how the plasticizer modifies the surface mechanics at the nanoscale.

Electrochemical Characterization Techniques (where applicable for specific applications)

Due to the lack of specific research on the electrochemical properties of this compound, a detailed analysis of its behavior using Cyclic Voltammetry and Electrochemical Impedance Spectroscopy cannot be provided at this time. The following sections outline the principles of these techniques and the type of data that would be sought in a dedicated study of this compound.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of a molecular species. A CV experiment would involve applying a linearly varying potential to an electrode immersed in a solution containing this compound and recording the resulting current.

Hypothetical Data Table for CV Analysis:

| Parameter | Hypothetical Value | Description |

| Anodic Peak Potential (Epa) | Not Available | The potential at which the oxidation of this compound would reach its maximum rate. |

| Cathodic Peak Potential (Epc) | Not Available | The potential at which the reduction of the oxidized form of this compound would reach its maximum rate. |

| Anodic Peak Current (Ipa) | Not Available | The maximum current observed during the anodic scan, proportional to the concentration of the compound and the scan rate. |

| Cathodic Peak Current (Ipc) | Not Available | The maximum current observed during the cathodic scan. |

| Formal Redox Potential (E°') | Not Available | The thermodynamic potential of the redox couple, estimated as the average of Epa and Epc for a reversible system. |

A detailed CV study would involve varying the scan rate to determine the reversibility of the redox processes and to calculate kinetic parameters. However, without experimental data, no specific voltammograms or quantitative analysis can be presented.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the impedance characteristics of an electrochemical system as a function of frequency. For this compound, EIS could be employed to study its behavior in different environments, for instance, as a component in a coating or an electrolyte.

The data from an EIS experiment is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). scribner.com An equivalent circuit model would then be fitted to the data to extract parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.

Hypothetical Data Table for EIS Analysis:

| Parameter | Hypothetical Value | Description |

| Solution Resistance (Rs) | Not Available | The resistance of the electrolyte solution. |

| Charge Transfer Resistance (Rct) | Not Available | The resistance to the transfer of electrons at the electrode-electrolyte interface. |

| Double-Layer Capacitance (Cdl) | Not Available | The capacitance of the electrical double layer formed at the electrode surface. |

Without experimental EIS data for this compound, it is not possible to present Nyquist or Bode plots, nor can an appropriate equivalent circuit model be proposed and analyzed.

Mechanistic Studies of Functional Properties

Elucidation of Reducing Agent Mechanisms

The function of Dibutyl 2,2'-thiobisacetate as a reducing agent is primarily centered on the ability of its thioether sulfur atom to undergo oxidation. This characteristic is particularly effective in the neutralization of hydroperoxides (ROOH), which are unstable and reactive species formed during oxidative degradation of organic materials. Thioethers, also known as sulfides, are effective secondary antioxidants that act by decomposing these hydroperoxides into non-radical, stable products, thereby preventing further propagation of radical chain reactions. adeka-pa.eu

The principal mechanism involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the hydroperoxide. This reaction results in the oxidation of the sulfur atom and the reduction of the hydroperoxide to an alcohol (ROH). The initial oxidation product of the thioether is a sulfoxide (B87167). researchgate.net

Reaction Pathway:

Step 1: Nucleophilic Attack: The thioether (R-S-R') reacts with a hydroperoxide (R''OOH). The sulfur atom donates a pair of electrons to one of the oxygen atoms of the hydroperoxide.

Step 2: Oxidation-Reduction: The thioether is oxidized to a sulfoxide (R-S(=O)-R'), and the hydroperoxide is reduced to an alcohol (R''OH).

This process can be summarized in the following table:

| Reactant | Role | Product | Role |

| This compound | Reducing Agent | Dibutyl 2,2'-sulfinylbisacetate | Oxidized Product |

| Hydroperoxide (ROOH) | Oxidizing Agent | Alcohol (ROH) | Reduced Product |

The methylene (B1212753) groups (—CH₂—) adjacent to the sulfur atom in this compound play a crucial role. The presence of these α-hydrogens can facilitate the reduction process and subsequent reactions of the oxidized sulfur species.

Detailed Investigation of Catalytic Action and Reaction Pathways

Beyond a simple stoichiometric reduction, sulfur-containing compounds like this compound can catalytically decompose hydroperoxides. This catalytic activity is a key feature of their function as secondary antioxidants and allows a single molecule to neutralize a large number of hydroperoxide molecules. adeka-pa.eu

The catalytic cycle involves the initial oxidation of the thioether to a sulfoxide, which is not catalytically active itself. However, the sulfoxide can undergo further reactions, such as thermal decomposition, to form catalytically active species like sulphenic acids (RSOH). researchgate.net These intermediates are highly reactive and can efficiently decompose hydroperoxides through a polar mechanism. The sulfur-containing species is ultimately regenerated, allowing it to participate in further decomposition reactions.

A proposed catalytic cycle can be outlined as follows:

Initial Oxidation: The thioether is oxidized by a hydroperoxide to form a sulfoxide.

Formation of Active Catalyst: The sulfoxide undergoes thermal decomposition or further oxidation to generate reactive sulfur species (e.g., sulphenic acid, sulfurous acid).

Catalytic Decomposition: These acidic sulfur species catalytically decompose hydroperoxides into non-radical products like alcohols and water.

Regeneration: The active sulfur species may be reduced back to the original thioether or other active forms, completing the cycle.

Assessment of Antioxidant Potential and Mechanistic Pathways in Sulfur-Containing Esters

The antioxidant capability of this compound is not limited to its role as a hydroperoxide decomposer. It can also function as a radical scavenger through mechanisms involving hydrogen atom transfer and single electron transfer. Furthermore, its structure allows for potential interactions with enzymes and metal ions involved in oxidative processes.

In a Hydrogen Atom Transfer (HAT) mechanism, an antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. For this compound, the most likely source of donatable hydrogen atoms are the methylene (—CH₂—) groups positioned alpha to the thioether sulfur atom.

The sulfur atom can stabilize an adjacent radical through electron donation, which weakens the C-H bond and facilitates its abstraction by a peroxyl radical (ROO•) or other free radicals. nih.govprinceton.edu

Mechanism: R'—S—CH₂—R'' + ROO• → R'—S—ĊH—R'' + ROOH

The resulting carbon-centered radical on the thioether molecule is stabilized and can subsequently react with another radical or undergo rearrangement to form a non-radical species. The effectiveness of the HAT mechanism is dependent on the bond dissociation energy (BDE) of the C-H bond, which is lowered by the adjacent sulfur atom. princeton.edu

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to a free radical. The thioether moiety in this compound is a key participant in this process due to the presence of lone pair electrons on the sulfur atom.

Mechanism: R'—S—R'' + ROO• → [R'—S•⁺—R''] + ROO⁻

In this pathway, the thioether donates an electron to the radical, forming a thioether radical cation and an anion. chemrxiv.orgresearchgate.net The radical cation is a reactive intermediate that can undergo further reactions, such as deprotonation or reaction with water, to yield stable, non-radical products. The feasibility of the SET mechanism is governed by the ionization potential of the thioether; a lower ionization potential favors electron donation.

Certain sulfur-containing compounds have been shown to inhibit oxidative enzymes, such as lipoxygenases (LOX), which are involved in the inflammatory response and the generation of lipid hydroperoxides. nih.govnih.gov The mechanism often involves the inhibitor molecule binding to the active site of the enzyme, preventing the natural substrate from binding.

| Inhibition Type | Mechanism | Key Interaction Site |

| Competitive | Inhibitor binds to the enzyme's active site, blocking substrate access. | Enzyme active site (e.g., iron cofactor). |

Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of oxidative reactions. They can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH).

The sulfur atom in the thioether linkage of this compound is a "soft" Lewis base, which gives it an affinity for "soft" or "borderline" Lewis acids like Cu⁺, Cu²⁺, and Fe²⁺. nih.govmdpi.com By coordinating with these metal ions, this compound can act as a chelating agent, sequestering them and rendering them catalytically inactive in redox processes. This deactivation of metal ions is a crucial preventive antioxidant mechanism. The ester groups may also participate in chelation, potentially forming a stable multidentate complex with the metal ion.

| Metal Ion | Role in Oxidation | Chelation Effect |

| Fe²⁺ | Catalyzes Fenton reaction (H₂O₂ → •OH) | Sequesters Fe²⁺, preventing redox cycling. |

| Cu⁺/Cu²⁺ | Catalyzes similar radical-forming reactions | Sequesters copper ions, preventing their participation in oxidative chemistry. nih.gov |

Applications in Materials Science and Polymer Chemistry

Integration of Dibutyl 2,2'-Thiobisacetate in Polymer Systems

Enhancing Properties in Biodegradable Plastic Formulations

The role of plasticizers in improving the flexibility and processability of biodegradable polymers like starch-based plastics is well-documented. These additives work by reducing intermolecular forces between polymer chains. However, there is no research available that evaluates or confirms the use of this compound for this purpose. Studies on biodegradable plastics typically focus on common plasticizers such as glycerol, sorbitol, and certain citrates and sebacates.

Role in Advanced Functional Materials

No available literature substantiates a role for this compound in the development of advanced functional materials like OLEDs, polymer light-emitting devices, or solar cells.

Development as Intermediates for Organic Light-Emitting Diodes (OLEDs)

There is no evidence in peer-reviewed research to suggest that this compound is used as an intermediate in the synthesis of materials for OLEDs. Research in this area focuses on complex organic molecules designed to have specific electronic and photophysical properties, and this compound does not appear in these synthetic pathways.

Utilization in Polymer Light-Emitting Devices

Similarly, no documentation exists to support the utilization of this compound in the fabrication or formulation of polymer light-emitting devices.

Potential in Solar Cell Technologies

The field of solar cell technology, including dye-sensitized and perovskite solar cells, involves highly specialized materials. There is no indication from the available research that this compound has any established or potential application in these technologies.

Based on a comprehensive review of available scientific literature, detailed information regarding the environmental fate and ecotoxicological investigations specifically for the compound this compound is not sufficiently available to fulfill the detailed requirements of the requested article outline.

Extensive searches did not yield specific research findings on the photodegradation processes, quantum yield, biodegradation mechanisms, metabolites, or the influence on microbial communities directly related to this compound. Similarly, specific ecotoxicological impact assessments using fish cell lines or zebrafish embryos for this particular compound are not documented in the available resources.

While research exists for structurally related or similarly named compounds, such as Dibutyl Phthalate (B1215562) (DBP) or organotin compounds like Tributyltin (TBT), extrapolating this data would be scientifically inaccurate and would not pertain solely to this compound as strictly instructed.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the specified compound.

Environmental Fate and Ecotoxicological Investigations

Ecotoxicological Impact Assessment

Terrestrial Ecotoxicity Studies on Soil Invertebrates and Microorganisms

The ecotoxicological impact of organotin compounds, including dibutyltin (B87310) (DBT) derivatives, on terrestrial ecosystems is a subject of significant concern due to their persistence and potential for bioaccumulation. While specific studies on Dibutyl 2,2'-thiobisacetate are limited, research on related organotin compounds provides insight into their effects on soil-dwelling organisms.

Organotins adsorb strongly to soil, which can limit their mobility but also create a long-term reservoir of contamination . The toxicity of organotin compounds to microorganisms generally follows the order: triorganotins > diorganotins > monoorganotins tandfonline.com. Diorganotins like DBT typically exhibit low antibacterial activity, with the exception of certain diphenyl derivatives, and show minimal antifungal activity . However, degradation products, such as monobutyltin (B1198712) (MBT), can be highly toxic to soil microorganisms, leading to their persistence in soil environments researchgate.net.

Studies on triorganotin compounds have demonstrated varied effects on soil microbial populations. For instance, some triorganotin compounds were found to be less harmful to soil fungi than conventional fungicides like Thiram. Following their application, a notable increase in the bacterial population was observed, while the fungal population was reduced. Fungi that were tolerant to these compounds included cellulolytic species such as Trichoderma . The degradation of organotins in soil is influenced by both abiotic factors like sunlight and temperature, and biotic factors, with microbial degradation being a primary transformation mechanism .

The impact on soil invertebrates is significantly influenced by the organic carbon content of the sediment. For infaunal invertebrates, bioaccumulation and toxicity of sediment-associated tributyltin (TBT), a related organotin, were found to be strongly controlled by the amount of total organic carbon (TOC), which affects the concentration of the compound in interstitial water researchgate.net. This suggests that soil composition plays a critical role in mediating the bioavailability and subsequent toxicity of dibutyltin compounds to soil invertebrates.

| Compound Class | Organism Group | Observed Ecotoxicological Effects | Reference |

| Diorganotins (general) | Bacteria | Generally low antibacterial activity. | |

| Diorganotins (general) | Fungi | No significant antifungal activity. | |

| Monobutyltin (MBT) | Microorganisms | High toxicity, leading to persistence in soil. | researchgate.net |

| Triorganotins (TBT) | Infaunal Invertebrates | Toxicity and bioaccumulation are controlled by soil organic carbon content. | researchgate.net |

| Triorganotins | Fungi & Bacteria | Reduced fungal populations but led to an increase in bacterial populations. |

Phytotoxicity Assessments on Representative Plant Species

The phytotoxicity of organotin compounds varies significantly with the number and nature of the organic groups attached to the tin atom. Generally, the toxicity to plants decreases in the order of R3SnX > R2SnX2 > RSnX3 tandfonline.com.

Triorganotins, particularly trialkyltins with linear organic groups, exhibit high phytotoxicity, which precludes their use as agricultural biocides . For example, triphenyltin (B1233371) (TPT) compounds have been used as pesticides and can lead to the contamination of cultivated plants through irrigation waters tandfonline.com.

In contrast, diorganotins such as dibutyltin compounds are generally less toxic to plants than their triorganotin counterparts wikipedia.org. This lower phytotoxicity means they have been considered for different applications where direct contact with plants is less of a concern. However, their presence in soil and water systems still poses a potential risk to plant life through root uptake and subsequent bioaccumulation. The specific phytotoxic effects of this compound have not been extensively documented, but based on the general trend, its impact is expected to be less severe than that of tributyltin or triphenyltin compounds.

Behavioral Ecotoxicology Endpoints and Methodological Considerations

Organotin compounds are recognized as potent neurotoxins that can induce behavioral abnormalities in various organisms chromatographyonline.comresearchgate.net. These chemicals are capable of crossing the blood-brain barrier, leading to direct effects on the central nervous system frontiersin.org. Neurotoxicity can manifest as adverse changes in organismal behavior, which serve as sensitive sublethal endpoints in ecotoxicological assessments frontiersin.orgnih.gov.

Studies on related organotins, such as tributyltin (TBT), have provided valuable insights into potential behavioral effects. In fish, TBT exposure has been shown to disrupt social behaviors, such as shoaling, and increase anxiety-related responses nih.gov. The field of behavioral ecotoxicology investigates such responses to determine the effects of toxicants on individuals and populations nih.gov.

Methodological considerations in behavioral ecotoxicology involve designing studies that can link contaminant-induced behavioral changes to their underlying mechanisms and ecological relevance. For organotins, endpoints often include alterations in:

Locomotor activity

Feeding behavior

Predator avoidance

Reproductive behavior

Social interaction (e.g., shoaling in fish) nih.gov

Given that dibutyltin compounds share neurotoxic properties with other organotins, it is plausible that they could induce similar behavioral impairments nih.gov. Assessing these behavioral endpoints is crucial for a comprehensive risk assessment, as they can indicate adverse effects at concentrations below those causing mortality.

Mechanistic Ecotoxicology of this compound and Related Compounds

Cellular and Molecular Responses to Environmental Exposure

At the cellular and molecular level, dibutyltin (DBT) compounds exert their toxicity through interactions with various biological macromolecules, leading to disruptions in normal cellular function.

One primary mechanism is the disruption of nuclear receptor signaling. DBT has been shown to be a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and retinoid X receptor-alpha (RXRα) nih.gov. These nuclear receptors are critical for regulating numerous physiological processes, including adipogenesis and inflammation. DBT's binding to PPARγ disrupts the receptor's normal function, and this interaction is dependent on a specific cysteine residue (Cys285) within the receptor's ligand-binding domain nih.gov. This agonistic activity leads to the induction of adipogenesis and the altered expression of adipogenic marker genes such as Fabp4, Adipoq, and Glut4 nih.govresearchgate.net.

Furthermore, DBT interferes with glucocorticoid receptor (GR) function by inhibiting ligand binding, which in turn disrupts GR-mediated regulation of gene transcription nih.gov. This can impair the anti-inflammatory actions of glucocorticoids nih.gov. DBT also modulates the expression of inflammatory genes; for instance, it can inhibit the expression of pro-inflammatory genes like Vcam1, Dcn, and Fn1 in certain cell types nih.gov.

DBT can also stimulate the production of pro-inflammatory cytokines, such as IL-1β and IL-6, by activating cellular translation processes. This is achieved by increasing the levels and phosphorylation state of the S6 ribosomal subunit, a key component of the translational machinery, via the ERK 1/2 and p38 MAPK signaling pathways tnstate.edunih.gov.

| Molecular Target/Pathway | Effect of Dibutyltin (DBT) Exposure | Consequence | Reference |

| PPARγ/RXRα Nuclear Receptors | Acts as a partial agonist. | Induction of adipogenesis, altered inflammatory gene expression. | nih.gov |

| Glucocorticoid Receptor (GR) | Inhibits ligand binding to the receptor. | Disrupts GR-mediated gene transcription and anti-inflammatory responses. | nih.gov |

| MAPK Signaling (ERK 1/2, p38) | Activation of pathways. | Leads to phosphorylation of S6 ribosomal subunit. | tnstate.edunih.gov |

| S6 Ribosomal Subunit | Increased levels and phosphorylation. | Activation of translation, leading to increased synthesis of pro-inflammatory cytokines. | tnstate.edu |

| Inflammatory Gene Expression | Inhibition of genes such as Vcam1, Dcn, Fn1. | Modulation of inflammatory responses. | nih.gov |

Oxidative Stress Induction and Antioxidant Enzyme Activity Modulation

A key mechanism of dibutyltin toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Studies on related compounds further illuminate these pathways. Tributyltin (TBT) exposure increases vascular superoxide (B77818) anion production derived from NADPH oxidase and decreases the production of nitric oxide (NO) frontiersin.org. Similarly, dibutyl phthalate (B1215562) has been shown to enhance ROS levels while decreasing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish models nih.gov. This suppression of the antioxidant defense system exacerbates the damage caused by ROS. The resulting oxidative stress can lead to lipid peroxidation, DNA damage, and the activation of inflammatory pathways, contributing to the broader toxicological profile of these compounds frontiersin.org.

Investigation of Developmental Toxicity Pathways

Dibutyltin compounds are recognized developmental toxicants. Studies in animal models have revealed their potential to cause severe structural and functional deficits during embryonic and fetal development nih.gov.

In rats, exposure to dibutyltin dichloride (DBT) during organogenesis resulted in a significant increase in fetal malformations, including exencephaly, cleft jaw, ankyloglossia, and deformities of the vertebral column and ribs nih.gov. DBT exposure also led to reduced fetal weight and increased post-implantation embryolethality, highlighting its potent teratogenic and embryotoxic effects nih.gov. While DBT appears to be a less potent neurotoxicant than trialkyltins, its impact on development is significant nih.gov.

The molecular pathways underlying this developmental toxicity are complex. The disruption of nuclear receptor signaling by DBT, particularly the PPARγ and RXRα pathways, is a plausible mechanism nih.gov. These receptors play vital roles in regulating gene expression during development, and their improper activation by DBT can lead to abnormal cellular differentiation and organogenesis.

Furthermore, the induction of oxidative stress is another pathway implicated in developmental toxicity. Elevated ROS levels can disrupt critical signaling pathways and cause direct damage to cells and tissues in the developing embryo. For example, studies with dibutyl phthalate have shown that the induction of oxidative stress can activate the HIF pathway and interfere with the expression of genes related to vascular development, leading to abnormalities in zebrafish nih.gov. Given that DBT also induces oxidative stress, similar mechanisms may contribute to its teratogenicity.

Regulatory Science and Risk Assessment Frameworks

Global Chemical Inventory and Registration Status

The regulation of chemical substances is a global effort, with various countries and regions maintaining inventories of chemicals manufactured, imported, or in use. The inclusion of a substance in these inventories is a primary step in its regulatory lifecycle. Dibutyl 2,2'-thiobisacetate, identified by its CAS (Chemical Abstracts Service) number 4121-12-4, is listed on several key international chemical inventories. chemspider.comchemnet.com This indicates that the compound is recognized for commercial use in major industrial regions.

Its status on prominent global inventories is crucial for international trade and regulatory compliance. For instance, its listing on the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 223-914-3 confirms its pre-registration status under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union, allowing it to be placed on the market. chemspider.comlookchem.com Similarly, its presence on other national inventories like those in the United States (TSCA), Canada (DSL), and others is vital for legal commerce and use in those jurisdictions.

The following table summarizes the inventory and registration status of this compound across various global regulatory frameworks.

Table 1: Global Inventory Status of this compound

| Inventory / Regulatory Body | Identifier | Status |

|---|---|---|

| CAS (Chemical Abstracts Service) | 4121-12-4 | Active |

| EINECS (European Inventory of Existing Commercial Chemical Substances) | 223-914-3 | Listed |

| TSCA (Toxic Substances Control Act - USA) | Listed | Active |

| DSL (Domestic Substances List - Canada) | Listed | Active |

| AICS (Australian Inventory of Chemical Substances) | Listed | Active |

| ENCS (Existing and New Chemical Substances - Japan) | Listed | Active |

| IECSC (Inventory of Existing Chemical Substances in China) | Listed | Active |

| KECI (Korean Existing Chemicals Inventory) | Listed | Active |

| PICCS (Philippine Inventory of Chemicals and Chemical Substances) | Listed | Active |

| NZIoC (New Zealand Inventory of Chemicals) | Listed | Active |

| TCSI (Taiwan Chemical Substance Inventory) | Listed | Active |

Methodologies for Regulatory Needs Assessment and Prioritization

Regulatory agencies worldwide employ systematic methodologies to assess and prioritize chemicals for further evaluation and potential risk management. These frameworks are designed to efficiently allocate resources to substances that may pose the greatest potential risk to human health or the environment.

In the United States, the Environmental Protection Agency (EPA) utilizes the Toxic Substances Control Act (TSCA) to prioritize existing chemicals. This process designates substances as either high-priority for immediate risk evaluation or low-priority, for which risk evaluation is not currently warranted. chemspider.commade-in-china.com The prioritization is a risk-based screening process that considers a chemical's potential hazards and routes of exposure without regard to cost or non-risk factors. chemspider.com Key criteria for prioritization include a substance's persistence and bioaccumulation, hazard and exposure potential, production volume, and conditions of use. The EPA often draws candidates for prioritization from sources like the 2014 TSCA Work Plan for Chemical Assessments, giving preference to chemicals with high persistence and bioaccumulation scores or those identified as known human carcinogens with high toxicity. chemspider.com

Similarly, Health Canada has developed a risk-based approach to prioritize substances. This methodology involves identifying substances with indications of high health or environmental hazard, such as those classified as hazardous by other national or international agencies. fishersci.com The assessment also considers use patterns and potential for exposure. Substances are then categorized as higher or lower priority for follow-up actions, such as information gathering or in-depth risk assessment. fishersci.com A substance may be deemed a lower priority if its potential for exposure is negligible and it is unlikely to cause harm. fishersci.com

These frameworks ensure that regulatory efforts are focused on chemicals that warrant closer scrutiny based on a scientific evaluation of their intrinsic properties and how they are used in commerce and society.

Harmonized System (GHS) Classification and Hazard Assessment

Thiodiglycolic acid is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. lobachemie.comdcfinechemicals.com It is also identified as a potential skin sensitizer. lobachemie.comdcfinechemicals.com The GHS classification for Thiodiglycolic acid includes the following hazard statements:

H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. lobachemie.comdcfinechemicals.com

H314: Causes severe skin burns and eye damage. lobachemie.comdcfinechemicals.com

H317: May cause an allergic skin reaction. lobachemie.com

While esters can sometimes have different toxicological profiles from their parent acids, a precautionary approach would consider the potential for this compound to cause irritation upon direct contact. Some sources suggest that the compound may cause irritation and appropriate protective measures, such as wearing chemical-safe gloves and goggles, should be taken during handling. A comprehensive hazard assessment would require specific toxicological data for the ester itself. Based on available data for similar compounds, a potential, though unconfirmed, GHS classification might include warnings for skin and eye irritation.

The table below outlines a possible GHS classification based on extrapolation and general chemical principles, which would need to be confirmed by specific testing data.

Table 2: Potential GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Principles of Environmental and Human Health Risk Evaluation for Thioesters

The evaluation of risk to human health and the environment for chemical substances like thioesters follows a structured, multi-step process. This framework, employed by regulatory bodies globally, is designed to estimate the nature and probability of adverse effects resulting from exposure. The core components of this evaluation are hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Environmental Risk Assessment: The environmental risk assessment begins with an evaluation of a substance's potential for environmental exposure. For a thioester like this compound, this involves assessing its fate and behavior in the environment. Key considerations include:

Persistence: How long the substance remains in water, soil, and air. Thioester bonds can undergo hydrolysis, breaking down into the parent carboxylic acid (Thiodiglycolic acid) and alcohol (n-butanol). The rate of this hydrolysis is a critical factor in determining persistence.

Bioaccumulation: The potential for the substance to accumulate in living organisms. This is often predicted using the octanol-water partition coefficient (Log Kow).

Toxicity: The ecotoxicological effects on aquatic and terrestrial organisms. Studies are conducted to determine the substance's toxicity to representative species like fish, daphnia (aquatic invertebrates), and algae.

The assessment compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is less than one, the risk is generally considered to be controlled.

Human Health Risk Assessment: The human health risk assessment evaluates the potential for adverse effects in humans due to exposure.

Hazard Identification: This step reviews toxicological data from laboratory studies to identify potential health effects, such as skin irritation, sensitization, or systemic toxicity.

Dose-Response Assessment: This quantifies the relationship between the dose of the substance and the incidence of adverse health effects. From this, a "derived no-effect level" (DNEL) or a similar health-based guidance value is established.

Exposure Assessment: This step identifies and quantifies the likely routes of human exposure (e.g., dermal contact, inhalation) for different populations, including workers and consumers.

Risk Characterization: The final step integrates the exposure and dose-response assessments to estimate the probability of adverse health effects occurring in the exposed population. The risk is considered adequately controlled if the estimated exposure is below the established DNEL.

For thioesters, a key consideration in both environmental and human health risk assessment is the potential for hydrolysis and the toxicity of the resulting breakdown products.

Compliance with Good Laboratory Practice (GLP) in Ecotoxicological Studies

To ensure the quality, integrity, and reliability of non-clinical safety data, ecotoxicological studies submitted to regulatory authorities must be conducted in compliance with the Principles of Good Laboratory Practice (GLP). GLP is a quality management system established by the Organisation for Economic Co-operation and Development (OECD) and adopted globally. It covers the organizational processes and conditions under which studies are planned, performed, monitored, recorded, archived, and reported.

For a substance like this compound, a series of ecotoxicological studies would be required for a comprehensive environmental risk assessment. Compliance with GLP is mandatory for these studies to be accepted by regulatory agencies for hazard and risk assessment purposes.

Key tenets of GLP in the context of ecotoxicological studies include:

Test Facility Management: Must ensure adequate resources, qualified personnel, and adherence to GLP principles.

Quality Assurance Program: An independent unit that monitors the study to assure management that the work is performed in accordance with GLP principles.

Standard Operating Procedures (SOPs): Detailed, written instructions for routine procedures to ensure consistency and reproducibility.

Test and Reference Items: Proper characterization, handling, and storage of the chemical being tested.

Apparatus and Reagents: Materials and equipment must be properly maintained and calibrated.

Test Systems: The biological systems (e.g., fish, daphnia, algae) must be appropriate for the study, and their health and environmental conditions must be controlled and documented.